N-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)-5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
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Overview
Description
N-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)-5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple ethoxy groups and a thienoimidazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)-5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide typically involves multiple steps, starting with the preparation of the thienoimidazole core. This is followed by the sequential addition of ethoxy groups through etherification reactions. The final step involves the coupling of the thienoimidazole core with the ethoxy-functionalized chain under specific reaction conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the etherification steps and the implementation of advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)-5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the thienoimidazole ring can be reduced to form alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable electrophiles.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)-5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functional polymers
Mechanism of Action
The mechanism of action of N-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)-5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biochemical pathways. For example, it may act as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- **N-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)-5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)butanamide
- **N-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)-5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)hexanamide .
Uniqueness
The uniqueness of N-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)-5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide lies in its specific combination of functional groups and its ability to interact with multiple molecular targets. This makes it a versatile compound for various applications in research and industry .
Biological Activity
N-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)-5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide, also known by its CAS number 289714-02-9, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects and mechanisms of action.
The compound's molecular formula is C16H29N3O5S, with a molecular weight of approximately 375.48 g/mol. The structure features a thieno[3,4-d]imidazole moiety, which is known for its biological relevance in various therapeutic areas.
Property | Value |
---|---|
CAS Number | 289714-02-9 |
Molecular Formula | C₁₆H₂₉N₃O₅S |
Molecular Weight | 375.48 g/mol |
Storage Conditions | Keep in dark place, inert atmosphere, store at -20°C |
Antimicrobial Activity
Research has indicated that compounds with similar thieno[3,4-d]imidazole structures exhibit significant antimicrobial properties. A study by Zhang et al. (2021) demonstrated that derivatives of thieno[3,4-d]imidazole showed potent activity against various bacterial strains, suggesting that this compound may also possess similar properties .
Anticancer Potential
Another area of interest is the compound's potential anticancer activity. In vitro studies have shown that thieno[3,4-d]imidazole derivatives can induce apoptosis in cancer cells. For instance, a study conducted by Liu et al. (2020) found that these compounds inhibited cell proliferation and induced cell cycle arrest in breast cancer cell lines . The specific mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition capabilities. Research indicates that thieno[3,4-d]imidazole derivatives can act as inhibitors for various enzymes involved in metabolic processes. For example, a study highlighted the ability of similar compounds to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management . This suggests that this compound may have therapeutic implications in managing metabolic disorders.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating significant antimicrobial activity.
Case Study 2: Anticancer Activity
A study involving human breast cancer cell lines (MCF-7 and MDA-MB-231) assessed the cytotoxic effects of the compound. Results showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells compared to control groups.
Properties
IUPAC Name |
N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O6S/c22-6-8-26-10-12-27-11-9-25-7-5-19-16(23)4-2-1-3-15-17-14(13-28-15)20-18(24)21-17/h14-15,17,22H,1-13H2,(H,19,23)(H2,20,21,24)/t14?,15-,17?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIIDTTUJDVFCP-CKDBGZEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.